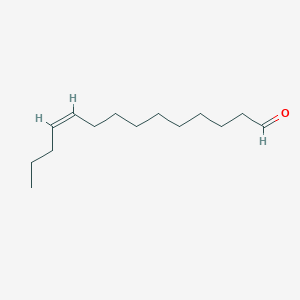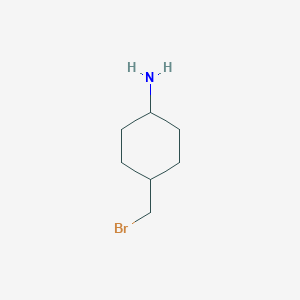![molecular formula C19H27O8- B12287409 4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-[(1,5,9-trimetil-11,14,15,16-tetraoxatetracyclo[103104,1308,13]hexadecan-10-il)oxi]butanoato es un compuesto orgánico complejo con una estructura única. Se caracteriza por la presencia de un grupo 4-oxo y un éster butanoato unido a un sistema de anillo tetraoxatetracyclohexadecano altamente sustituido.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Oxo-4-[(1,5,9-trimetil-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-il)oxi]butanoato generalmente implica varios pasos:
Formación del sistema de anillo tetraoxatetracyclohexadecano: Este paso implica la ciclización de precursores apropiados en condiciones controladas, a menudo utilizando catalizadores para facilitar la formación de la estructura compleja del anillo.
Introducción del grupo 4-oxo: Este paso implica la oxidación de un compuesto precursor para introducir la funcionalidad 4-oxo. Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Esterificación: El paso final implica la esterificación del compuesto intermedio con ácido butanoico o sus derivados para formar el éster deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para aumentar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Oxo-4-[(1,5,9-trimetil-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-il)oxi]butanoato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Una oxidación adicional puede conducir a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo 4-oxo en un grupo hidroxilo, formando alcoholes.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes ésteres o amidas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo u otros agentes oxidantes fuertes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio o hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, alcoholes o tioles en condiciones ácidas o básicas.
Principales productos formados
Oxidación: Ácidos carboxílicos, aldehídos o cetonas.
Reducción: Alcoholes u otros derivados reducidos.
Sustitución: Varios ésteres, amidas o tioésteres.
Aplicaciones Científicas De Investigación
4-Oxo-4-[(1,5,9-trimetil-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-il)oxi]butanoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-Oxo-4-[(1,5,9-trimetil-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-il)oxi]butanoato implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto están mediados a través de vías que implican la modulación de estos objetivos, lo que lleva a cambios en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-Oxo-4-[(1,5,9-trimetil-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-il)oxi]butanoico
- 4-Oxo-4-[(1,5,9-trimetil-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-il)oxi]butanamida
Unicidad
4-Oxo-4-[(1,5,9-trimetil-11,14,15,16-tetraoxatetracyclo[103104,1308,13]hexadecan-10-il)oxi]butanoato es único debido a sus características estructurales específicas, como el sistema de anillo tetraoxatetracyclohexadecano altamente sustituido y la presencia tanto de un grupo oxo como de una funcionalidad éster.
Propiedades
Fórmula molecular |
C19H27O8- |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
4-oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/p-1 |
Clave InChI |
FIHJKUPKCHIPAT-UHFFFAOYSA-M |
SMILES canónico |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)


![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)



![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
